N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 2227272-46-8
VCID: VC2786882
InChI: InChI=1S/C7H9N3S/c1-10(2)6-5-3-4-11-7(5)9-8-6/h3-4H,1-2H3,(H,8,9)
SMILES: CN(C)C1=C2C=CSC2=NN1
Molecular Formula: C7H9N3S
Molecular Weight: 167.23 g/mol

N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine

CAS No.: 2227272-46-8

Cat. No.: VC2786882

Molecular Formula: C7H9N3S

Molecular Weight: 167.23 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine - 2227272-46-8

Specification

CAS No. 2227272-46-8
Molecular Formula C7H9N3S
Molecular Weight 167.23 g/mol
IUPAC Name N,N-dimethyl-2H-thieno[2,3-c]pyrazol-3-amine
Standard InChI InChI=1S/C7H9N3S/c1-10(2)6-5-3-4-11-7(5)9-8-6/h3-4H,1-2H3,(H,8,9)
Standard InChI Key ZOXWSUNJSXVMSJ-UHFFFAOYSA-N
SMILES CN(C)C1=C2C=CSC2=NN1
Canonical SMILES CN(C)C1=C2C=CSC2=NN1

Introduction

N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic organic compound that combines the structural features of both thiophene and pyrazole rings. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for further chemical modifications. The compound's formula is C₇H₉N₃S, with a molecular weight of 167.231 g/mol .

Biological Activities and Potential Applications

While specific biological activities of N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine are not extensively reported, compounds with similar structural motifs have shown potential in various therapeutic areas. For instance, pyrazole derivatives are known for their antibacterial, anti-inflammatory, antifungal, antiviral, and antimicrobial properties . Thiophene-containing compounds have also been explored for their pharmacological activities, including anticancer and antiviral effects .

Research Findings and Future Directions

Research on N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine is limited, but its structural similarity to other bioactive compounds suggests potential for further investigation. Future studies could focus on evaluating its biological activities, optimizing synthesis methods, and exploring its use as a scaffold for designing new drugs.

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